![molecular formula C21H18N2O3 B2516772 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 942005-70-1](/img/structure/B2516772.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
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Overview
Description
“N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is a complex organic compound that contains several functional groups, including a furan ring, a quinoline ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline ring, followed by the introduction of the furan ring and the amide group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a quinoline ring (a fused ring system with a benzene ring and a pyridine ring), and an amide group (consisting of a carbonyl group (C=O) and a nitrogen atom) .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. The furan ring, for example, is aromatic and can undergo electrophilic aromatic substitution reactions. The amide group can participate in various reactions, such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Antiproliferative Activity
The compound has shown significant antiproliferative activity. For instance, it has been found to exhibit high antiproliferative activity against the cervical (HeLa) cancer cell line . This suggests that it could be potentially used in the development of new anticancer drugs .
Antioxidant Activity
The compound also exhibits antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This property could make it useful in the development of drugs for diseases caused by oxidative stress .
Fluorescent Dye Molecules
The compound has been used in the synthesis of compounds exhibiting strong fluorescence . Fluorescent dye molecules generally contain a polycyclic fluorophore moiety responsible for the high fluorescence quantum yield. This suggests potential applications in the creation of new laser dyes and biological probes .
Biological Probes
Due to its fluorescent properties, the compound could be used as a biological probe . Biological probes are used in cell biology to detect, identify, and isolate specific target molecules in cells and tissues.
Electrophilic Substitution Reactions
The compound has been subjected to electrophilic substitution reactions . This property could be useful in various chemical synthesis processes .
Synthesis of Thioamide
The compound has been used in the synthesis of thioamide . Thioamides are a group of organic compounds that share a common functional group characterized by the general structure R–CS–NR’R″. They are involved in a variety of chemical reactions, suggesting potential applications in organic synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKIVGSXJZVDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
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